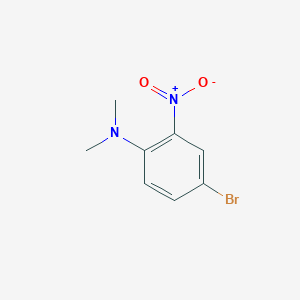

4-Bromo-N,N-dimethyl-2-nitroaniline

Description

BenchChem offers high-quality 4-Bromo-N,N-dimethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N,N-dimethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHIRXNSTICIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474804 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-02-7 | |

| Record name | 4-Bromo-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS 829-02-7)

This technical guide provides a comprehensive overview of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Strategic Importance

4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a nitro group, and a dimethylamino group. This specific arrangement of an electron-withdrawing group (nitro), a halogen (bromo), and an electron-donating group (dimethylamino) on the aniline scaffold imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. While primarily utilized in the synthesis of dyes and pigments, its structural motifs suggest potential applications in the development of novel materials and as a versatile intermediate in the synthesis of complex molecules for various industrial and research purposes.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline is fundamental for its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline.

| Property | Value | Reference(s) |

| CAS Number | 829-02-7 | [2][3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][3] |

| Molecular Weight | 245.07 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage | Store in a cool, dry, well-ventilated area | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region would likely display a complex splitting pattern due to the various substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C-N stretching of the dimethylamino group, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Mechanistic Considerations

A robust and reproducible synthesis protocol is crucial for obtaining high-purity 4-Bromo-N,N-dimethyl-2-nitroaniline. While a direct, one-pot synthesis is not prominently described, a logical multi-step approach can be devised based on established organic chemistry transformations. The proposed pathway involves the N,N-dimethylation of a suitable bromo-nitroaniline precursor.

Proposed Synthetic Pathway

A plausible synthetic route starts from the commercially available 4-bromo-2-nitroaniline. The key transformation is the selective N,N-dimethylation of the primary amine.

Caption: Proposed synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Experimental Protocol (Theoretical)

This protocol is a representative procedure for the N,N-dimethylation of an aniline derivative and should be adapted and optimized for the specific substrate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitroaniline (1 equivalent), potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone.

-

Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the final product is purified by column chromatography on silica gel.

Reactivity Profile and Applications in Synthesis

The unique arrangement of functional groups in 4-Bromo-N,N-dimethyl-2-nitroaniline dictates its reactivity and makes it a versatile intermediate for further chemical transformations.

Caption: Key reaction sites on 4-Bromo-N,N-dimethyl-2-nitroaniline.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for the synthesis of substituted diamine derivatives, which are important scaffolds in medicinal chemistry.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

-

Aromatic Substitution: The electron-donating dimethylamino group and the electron-withdrawing nitro group influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Potential Applications in Drug Development

While specific applications of 4-Bromo-N,N-dimethyl-2-nitroaniline in drug development are not extensively documented, its structural features suggest its potential as a building block for the synthesis of various biologically active molecules. Substituted anilines are core components of many FDA-approved drugs.[6] The ability to functionalize the molecule at the bromo and nitro positions allows for the introduction of diverse pharmacophores, making it a candidate for library synthesis in drug discovery campaigns. For instance, the synthesis of quinolone scaffolds from aniline derivatives is a known strategy for developing NMDA receptor antagonists.[7]

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of 4-Bromo-N,N-dimethyl-2-nitroaniline are essential to ensure laboratory safety. The following information is based on data for structurally similar compounds, and a specific Safety Data Sheet (SDS) for CAS 829-02-7 should be consulted when available.

Hazard Identification

Based on analogous compounds like 4-bromo-N,N-dimethylaniline and 4-bromo-2-nitroaniline, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and eye irritation.[8][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, a respirator may be necessary.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]

Conclusion

4-Bromo-N,N-dimethyl-2-nitroaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in both academic and industrial settings.

References

-

MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Sharma, V., et al. (n.d.).

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. Retrieved from [Link]

- Navin N. Bappalige, et al. (2010). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Pure and Applied Physics.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Retrieved from [Link]

-

Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-N,N-dimethylaniline: A Key Brominated Aromatic for Organic Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-bromo-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 4-Bromo-N,N-dimethyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

4-Bromo-N,N-dimethyl-2-nitroaniline molecular weight

An In-Depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline: Properties, Synthesis, and Applications

Abstract

4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aromatic compound of significant interest in the field of organic chemistry. Its unique molecular architecture, featuring electron-withdrawing nitro and bromo groups alongside an electron-donating dimethylamino group, makes it a valuable intermediate for the synthesis of a diverse range of target molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, with a central focus on its molecular weight. Furthermore, it delves into logical synthetic pathways, standard analytical characterization techniques, key applications in research and industry, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development who utilize specialized chemical intermediates.

Core Physicochemical Properties

4-Bromo-N,N-dimethyl-2-nitroaniline is a solid organic compound at room temperature.[1] Its structure is foundational to its reactivity and utility. The strategic placement of substituents on the aniline ring creates a molecule primed for various chemical transformations, making it a versatile building block in multi-step synthesis.[2][3]

The key quantitative data for this compound are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 245.076 g/mol | [CymitQuimica][1] |

| Molecular Formula | C₈H₉BrN₂O₂ | [CymitQuimica][1] |

| CAS Number | 829-02-7 | [CymitQuimica, Alchem.Pharmtech][1][4] |

| Appearance | Solid | [CymitQuimica][1] |

| Typical Purity | ≥98% | [CymitQuimica][1] |

Synthesis and Analytical Characterization

The synthesis of polysubstituted anilines such as 4-Bromo-N,N-dimethyl-2-nitroaniline demands careful strategic planning to ensure correct regioselectivity and compatibility between functional groups.[2] A logical and common synthetic approach involves the N,N-dimethylation of a readily available precursor, 4-bromo-2-nitroaniline. This strategy is efficient as the bromo and nitro groups are installed prior to the methylation, thus directing the subsequent reactions and avoiding unwanted isomers.

Proposed Synthetic Workflow

The methylation of the primary amine on 4-bromo-2-nitroaniline can be achieved using various methylating agents. A common laboratory-scale method involves reductive amination, which offers high yields and selectivity.

Caption: A typical workflow for the synthesis and purification of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is adapted from established procedures for the N,N-dimethylation of substituted anilines.[5]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-bromo-2-nitroaniline and paraformaldehyde (approx. 4 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

-

Acidification : Add glacial acetic acid (approx. 5 equivalents) dropwise to the mixture at room temperature.

-

Reduction : Carefully add sodium cyanoborohydride (approx. 5 equivalents) portion-wise to the stirred slurry.

-

Reaction : Heat the mixture to a moderate temperature (e.g., 50°C) and allow it to stir for 18-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching & Workup : After cooling to room temperature, carefully quench the reaction by partitioning the mixture between a saturated aqueous sodium bicarbonate solution and an organic solvent like diethyl ether or ethyl acetate.

-

Extraction : Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-N,N-dimethyl-2-nitroaniline.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would confirm the presence of aromatic protons with specific splitting patterns, as well as two distinct singlets for the non-equivalent methyl groups of the dimethylamino moiety. ¹³C NMR would show the correct number of carbon signals corresponding to the aromatic ring and the methyl groups.

-

Mass Spectrometry (MS) : This technique is crucial for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (245.076 g/mol ), with a characteristic isotopic pattern (M+2 peak) due to the presence of the bromine atom.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum would display characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1480 cm⁻¹ and 1370-1330 cm⁻¹), C-N stretching of the aromatic amine, and C-Br stretching.[6]

Applications in Research and Industry

4-Bromo-N,N-dimethyl-2-nitroaniline is not typically an end-product but rather a critical intermediate used to build more complex molecular structures.[7][8] Its functional groups provide multiple handles for subsequent chemical modifications.

-

Dye and Pigment Synthesis : This compound is a valuable precursor in the manufacturing of azo dyes, which are widely used in the textile industry.[7] The aniline functional group can be diazotized and coupled with other aromatic systems to create a wide palette of colors.

-

Organic Synthesis Intermediate : In research and development, it serves as a versatile building block.[2][7] The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex organic molecules.[3]

-

Pharmaceutical and Agrochemical Research : While direct applications are less common, its derivatives are explored in the synthesis of biologically active compounds. The substituted aniline scaffold is present in many pharmaceutical and agrochemical agents.

Caption: Logical application pathways for 4-Bromo-N,N-dimethyl-2-nitroaniline as a chemical intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 4-Bromo-N,N-dimethyl-2-nitroaniline. The following guidelines are based on safety data for structurally related compounds.[9][10][11] Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Summary (based on related compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Causes skin and serious eye irritation.[9]

| Precautionary Measure | Guideline |

| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[9] |

| Handling | Avoid generating dust.[13] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

4-Bromo-N,N-dimethyl-2-nitroaniline, with a molecular weight of 245.076 g/mol , is a highly functionalized and valuable intermediate in modern organic synthesis. Its utility is derived from the specific arrangement of its bromo, nitro, and dimethylamino substituents, which provide multiple avenues for synthetic elaboration. A thorough understanding of its properties, synthetic routes, and handling requirements allows researchers and chemists to effectively leverage this compound for the creation of novel dyes, complex organic molecules, and potential pharmaceutical agents.

References

-

MySkinRecipes . 4-Bromo-N,N-dimethyl-2-nitroaniline. [Link]

- Google Patents. Preparation method of bromoaniline - CN102993022A.

-

PubChem . 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363. [Link]

-

PrepChem.com . Synthesis of 4-bromo-2-nitroacetanilide. [Link]

-

Chemos GmbH & Co.KG . Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

-

ResearchGate . Preparation of N,N-dimethylation of 4-bromoaniline?. [Link]

-

LookChem . 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]

-

Alchem.Pharmtech . CAS 829-02-7 | 4-Bromo-N,N-dimethyl-2-nitroaniline. [Link]

-

Autech . Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link]

-

TradeIndia . 4-Bromo-N,N-Dimethyl Aniline. [Link]

-

Research India Publications . Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

Sources

- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. ripublication.com [ripublication.com]

- 7. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemos.de [chemos.de]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-2-nitroaniline

This guide provides a comprehensive technical overview of 4-Bromo-N,N-dimethyl-2-nitroaniline, a polysubstituted aniline derivative of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, properties, synthesis, and applications, grounding all claims in verifiable data and established scientific protocols.

Introduction: A Versatile Synthetic Building Block

Substituted anilines are a cornerstone of modern chemical research, serving as pivotal intermediates in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] 4-Bromo-N,N-dimethyl-2-nitroaniline (CAS No. 829-02-7) is a notable member of this class. Its molecular architecture, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, imparts a unique reactivity profile that is highly valuable for constructing complex molecular frameworks. This guide will explore the essential technical aspects of this compound, providing the foundational knowledge necessary for its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of reproducible science. The key identifiers and properties of 4-Bromo-N,N-dimethyl-2-nitroaniline are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-N,N-dimethyl-2-nitroaniline | [2] |

| CAS Number | 829-02-7 | [3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [2] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | Solid | N/A |

| InChI Key | GAHIRXNSTICIBY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)[O-] | [2] |

The structure of 4-Bromo-N,N-dimethyl-2-nitroaniline features a benzene ring substituted with four distinct functional groups. The interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and bromo groups creates a molecule with specific sites of reactivity, making it a versatile intermediate.[1]

Sources

An In-depth Technical Guide on the Physical Properties of 4-Bromo-N,N-dimethyl-2-nitroaniline

Introduction

4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aniline derivative characterized by the presence of a bromine atom, a nitro group, and a dimethylamino group attached to a benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and specialized pharmaceutical compounds.[1] The strategic placement of electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, along with the halogen functionality, imparts a unique reactivity profile, making it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for its characterization, and the underlying scientific principles that govern these characteristics.

Physicochemical and Molecular Properties

The fundamental physical and chemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline are crucial for its handling, application in synthesis, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | [2][3] |

| Molecular Weight | 245.07 g/mol | [2][3] |

| Appearance | Yellow to orange crystalline solid | [4] |

| Melting Point | Data for the closely related 4-Bromo-2-nitroaniline is 110-113 °C.[5][6][7] | |

| Boiling Point | Predicted/Calculated data for the related 4-Bromo-2-nitroaniline is 308.7 °C at 760 mmHg.[4] | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ethanol, acetone, Dimethylformamide (DMSO), and Chloroform.[4][8] | |

| pKa | Predicted value for the related 4-Bromo-2-nitroaniline is -1.05 ± 0.10.[4] | |

| Density | Estimated at ~1.812 g/cm³ for the related 4-Bromo-2-nitroaniline.[4] |

Molecular Structure

The arrangement of substituents on the aniline core is fundamental to the compound's chemical behavior and physical properties. The nitro group at the ortho position to the dimethylamino group creates significant steric and electronic effects.

Caption: Molecular structure of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region will display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The two methyl groups will likely appear as a single sharp peak in the aliphatic region, integrating to six protons.

-

¹³C NMR: The carbon NMR spectrum will reveal eight distinct signals corresponding to the eight unique carbon environments in the molecule (six aromatic carbons and two methyl carbons). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. For instance, the carbon atom attached to the nitro group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[4]

-

~1350-1250 cm⁻¹: C-N stretching of the aromatic amine.

-

Below 1000 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[4] For 4-Bromo-N,N-dimethyl-2-nitroaniline, the mass spectrum is expected to show a characteristic molecular ion peak pattern due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

Experimental Protocols for Characterization

The following protocols outline standard procedures for determining the physical properties and confirming the structure of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.

Procedure:

-

A small amount of the crystalline 4-Bromo-N,N-dimethyl-2-nitroaniline is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Analytical Workflow for Structural Confirmation

A logical workflow is essential to ensure the comprehensive characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of 4-Bromo-N,N-dimethyl-2-nitroaniline.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

-

FTIR Spectroscopy (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.[4]

-

Mass Spectrometry (e.g., GC-MS): Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. The concentration should be optimized based on the instrument's sensitivity.

Safety and Handling

4-Bromo-N,N-dimethyl-2-nitroaniline should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[9] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9][11] Store the compound in a tightly closed container in a dry and cool place.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Chemsrc. (2025). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved from [Link]

-

Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

Medicine Grade Bulk Supply. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4. Retrieved from [Link]

-

ChemBK. (2024). 4-Bromo-2-Nitro aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. Retrieved from [Link]

-

NIST. (n.d.). m-Nitroaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]

- 2. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.usbio.net [dev.usbio.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 6. 4-Bromo-2-nitroaniline CAS#: 875-51-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. chemos.de [chemos.de]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-N,N-dimethyl-2-nitroaniline

Introduction

4-Bromo-N,N-dimethyl-2-nitroaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a bromine atom, a nitro group, and a dimethylamino group on a benzene ring, makes it a valuable intermediate for the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds.[1][2] The strategic placement of an electron-withdrawing nitro group and an electron-donating dimethylamino group creates a "push-pull" system, which can impart unique chemical and photophysical properties to the molecule.

Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction kinetics and purification strategies to formulation for biological screening. This guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-N,N-dimethyl-2-nitroaniline, an analysis of its expected solubility based on molecular structure, and a detailed, field-proven protocol for its empirical solubility determination.

Physicochemical Properties and Solubility Profile

While extensive quantitative solubility data for 4-Bromo-N,N-dimethyl-2-nitroaniline is not broadly published, we can infer its likely behavior from its structural attributes and data on closely related compounds.

Molecular Structure Analysis

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The key functional groups on 4-Bromo-N,N-dimethyl-2-nitroaniline are:

-

Aromatic Ring: A large, nonpolar feature that favors solubility in nonpolar organic solvents.

-

Nitro Group (-NO₂): A polar, electron-withdrawing group capable of dipole-dipole interactions.

-

Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is less polar than a primary amine but can still act as a hydrogen bond acceptor.

-

Bromo Group (-Br): A halogen that increases molecular weight and polarizability, contributing to van der Waals forces.

The general principle of "like dissolves like" suggests that the compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents that can interact favorably with its aromatic and functional group characteristics.[3]

Core Physicochemical Data

A summary of the key physical and chemical properties for 4-Bromo-N,N-dimethyl-2-nitroaniline and the closely related 4-Bromo-2-nitroaniline is presented below. This data is essential for designing and interpreting solubility experiments.

| Property | Value (4-Bromo-N,N-dimethyl-2-nitroaniline) | Value (4-Bromo-2-nitroaniline) | Reference(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ | [4] |

| Molecular Weight | 245.07 g/mol | 217.02 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid | Yellow to orange crystalline solid | [5] |

| Melting Point | Not widely reported | 110 - 113 °C | |

| Boiling Point | Not widely reported | 308.7 °C (Predicted) | [5] |

| Water Solubility | Expected to be very low/insoluble | Sparingly soluble (0.39 g/L at 25 °C) | [5][6] |

| Organic Solvent Solubility | Expected to be soluble | Soluble in Ethanol, Acetone, DMSO, Chloroform, Methanol | [5] |

Note: Data for 4-Bromo-2-nitroaniline is provided for comparative purposes to guide experimental design.

Experimental Protocol for Solubility Determination

The following protocol describes a robust equilibrium solubility method, a gold standard for generating reliable quantitative solubility data. This self-validating system ensures accuracy through careful equilibration and precise quantification.

Principle of the Method

An excess of the solid compound is agitated in a known volume of the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

4-Bromo-N,N-dimethyl-2-nitroaniline (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Standard: Accurately weigh a known mass of 4-Bromo-N,N-dimethyl-2-nitroaniline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area) versus concentration. This curve is essential for quantifying the concentration in the solubility samples.

-

Sample Preparation: Add an excess amount of solid 4-Bromo-N,N-dimethyl-2-nitroaniline to a vial containing a known volume (e.g., 1-2 mL) of the test solvent.[7][8] An excess is critical; ensure solid material remains visible.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

-

Dilution and Analysis: Accurately dilute the filtrate with the appropriate mobile phase or solvent to bring the concentration within the range of the previously generated calibration curve.

-

Quantification: Analyze the diluted filtrate using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Trustworthiness and Self-Validation

-

Visual Confirmation: The persistence of undissolved solid at the end of the equilibration period provides visual confirmation that a saturated solution was achieved.

-

Kinetic Confirmation: To ensure true equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between later time points, equilibrium has been reached.

-

Method Validation: The linearity of the calibration curve (R² > 0.99) validates the analytical method's accuracy for quantification.

Safety and Handling Precautions

As a Senior Application Scientist, safety is paramount. When handling 4-Bromo-N,N-dimethyl-2-nitroaniline or related compounds, adhere to the Safety Data Sheet (SDS) guidelines.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.[14]

Conclusion

While quantitative solubility data for 4-Bromo-N,N-dimethyl-2-nitroaniline is scarce in public literature, its molecular structure provides a strong basis for predicting its behavior. It is expected to be poorly soluble in water but readily soluble in various organic solvents. For drug development professionals and researchers requiring precise data, the detailed equilibrium solubility protocol provided herein offers a robust and reliable method for empirical determination. This foundational data is indispensable for the successful application of this versatile chemical intermediate in synthesis, purification, and formulation.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co. KG. [Link]

-

2-bromo-N,N-dimethyl-4-nitroaniline. PubChem. [Link]

-

4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]

-

4-Bromo-N,N-dimethyl-2-nitroaniline. MySkinRecipes. [Link]

Sources

- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-bromo-N,N-dimethyl-4-nitroaniline | C8H9BrN2O2 | CID 3843363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemos.de [chemos.de]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

A Technical Guide to the Synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline, a key chemical intermediate in the production of dyes and pigments.[1] The document details a primary synthetic route via the direct electrophilic bromination of N,N-dimethyl-2-nitroaniline, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction and Strategic Overview

4-Bromo-N,N-dimethyl-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with a dimethylamino group, a nitro group, and a bromine atom. This specific arrangement of functional groups makes it a versatile precursor in organic synthesis. The strategic synthesis of such polysubstituted anilines requires careful consideration of the directing effects of existing substituents to ensure high regioselectivity.[2]

Two principal synthetic strategies can be envisioned for this target molecule:

-

Direct Bromination: Electrophilic bromination of N,N-dimethyl-2-nitroaniline. This is the most direct and atom-economical route.

-

Sequential Functionalization: A multi-step process involving the synthesis of 4-bromo-2-nitroaniline, followed by N,N-dimethylation of the primary amine.[3][4][5]

This guide will focus on the direct bromination strategy. The powerful activating and ortho, para-directing effect of the N,N-dimethylamino group overwhelmingly dictates the position of electrophilic attack, even in the presence of the deactivating, meta-directing nitro group. With the para position already occupied (relative to the dimethylamino group), the bromine electrophile is selectively directed to the C4 position, which is ortho to the dimethylamino group and meta to the nitro group, thus yielding the desired product.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The choice of glacial acetic acid as the solvent is critical; it is polar enough to facilitate the polarization of the Br-Br bond, generating the electrophilic species (Br⁺), but is not reactive enough to interfere with the primary reaction.

Mechanism Breakdown:

-

Generation of Electrophile: The bromine molecule (Br₂) becomes polarized in the acetic acid solvent, creating a potent electrophile, Br⁺.

-

Nucleophilic Attack: The electron-rich aromatic ring, activated by the lone pair of electrons on the nitrogen of the dimethylamino group, attacks the electrophilic bromine atom. The N,N-dimethylamino group directs this attack to the C4 position.

-

Formation of Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. The positive charge is delocalized across the ring, primarily at the positions ortho and para to the dimethylamino group.

-

Rearomatization: A weak base (e.g., the bromide ion, Br⁻, or a solvent molecule) abstracts a proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-Bromo-N,N-dimethyl-2-nitroaniline.

Caption: Electrophilic Aromatic Substitution Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline from N,N-dimethyl-2-nitroaniline.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Supplier Notes |

| N,N-dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 10.0 g (60.2 mmol) | Starting Material |

| Bromine | Br₂ | 159.81 | 3.2 mL (9.9 g, 62.0 mmol) | Reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~150 mL | For neutralization |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | Extraction Solvent |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-dimethyl-2-nitroaniline (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5°C. Slowly add bromine (3.2 mL, 62.0 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to obtain 4-Bromo-N,N-dimethyl-2-nitroaniline as a crystalline solid.[6]

Product Characterization and Validation

The identity and purity of the synthesized 4-Bromo-N,N-dimethyl-2-nitroaniline must be confirmed through standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |

| Appearance | Yellow to orange crystalline solid.[7] |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Aromatic protons will appear as distinct signals in the 6.5-8.0 ppm range, showing characteristic splitting patterns. The N-methyl protons will appear as a singlet around 2.7-3.0 ppm. |

| ¹³C NMR | Expect six distinct signals for the aromatic carbons and one signal for the equivalent methyl carbons. |

| FTIR (cm⁻¹) | ~3000-3100 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (Ar C=C), ~1300 (C-N).[8] |

| Mass Spec (EI) | Molecular ion peaks (M⁺) at m/z = 244 and 246 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed inside a certified chemical fume hood.

-

N,N-dimethyl-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10]

-

Bromine: Highly corrosive, toxic, and causes severe skin burns and eye damage. An oxidizing agent. Handle with extreme care using appropriate gloves and face shield.

-

Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., butyl rubber for bromine).

-

Chemical splash goggles and a face shield.

-

Flame-resistant lab coat.

Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional and local regulations. Do not pour waste down the drain.[11]

References

- Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

- Fisher Scientific. (2025). 4-Bromo-2-nitroaniline Safety Data Sheet.

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

- Sigma-Aldrich. (2025). 4-Bromo-N,N-dimethylaniline Safety Data Sheet.

- Fisher Scientific. (n.d.). N,N-Dimethyl-4-nitroaniline Safety Data Sheet.

-

American Chemical Society. (n.d.). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

Prezi. (2012). Bromination of N,N-Dimethylaniline. Retrieved from [Link]

- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-bromo-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-dimethyl-4-nitroaniline. Retrieved from [Link]

- Google Patents. (2009). CN101580473B - Method for preparing N-methyl paranitroaniline.

-

ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

-

ResearchGate. (2025). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

- Benchchem. (n.d.). Physical properties of 4-Bromo-2-nitroaniline. Retrieved from a relevant technical guide on the BenchChem website.

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. Khan Academy. Retrieved from [Link]

- Benchchem. (n.d.). Application Note and Protocol: Purification of 2-Bromo-N,N-diethyl-4-nitroaniline by Recrystallization.

Sources

- 1. 4-Bromo-N,N-dimethyl-2-nitroaniline [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Data of 4-Bromo-N,N-dimethyl-2-nitroaniline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-N,N-dimethyl-2-nitroaniline, a key intermediate in various synthetic applications. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a framework for robust compound characterization.

Introduction

4-Bromo-N,N-dimethyl-2-nitroaniline is a substituted aromatic amine whose utility in organic synthesis necessitates unambiguous structural confirmation. Spectroscopic techniques are paramount in providing this confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and electronic environment. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, drawing upon established principles of spectroscopy and comparative data from structurally related molecules.

Molecular Structure and Spectroscopic Correlations

The molecular structure of 4-Bromo-N,N-dimethyl-2-nitroaniline dictates its spectroscopic properties. The interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro and bromo substituents on the benzene ring creates a unique electronic environment, which is reflected in the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 4-Bromo-N,N-dimethyl-2-nitroaniline.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the N,N-dimethylamino group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-3 |

| ~7.5 | dd | 1H | H-5 |

| ~6.8 | d | 1H | H-6 |

| ~2.7 | s | 6H | -N(CH₃)₂ |

Interpretation:

-

Aromatic Protons: The aromatic region of the spectrum will display signals for the three protons on the benzene ring. The proton at the C-3 position (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear at the lowest field (~7.8 ppm) as a doublet. The proton at the C-5 position (H-5) will be split by both H-3 and H-6, appearing as a doublet of doublets around 7.5 ppm. The proton at the C-6 position (H-6), being ortho to the electron-donating N,N-dimethylamino group, will be the most shielded and appear at the highest field (~6.8 ppm) as a doublet.

-

N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.7 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached substituents.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1 (C-N(CH₃)₂) |

| ~145 | C-2 (C-NO₂) |

| ~135 | C-5 |

| ~125 | C-3 |

| ~120 | C-6 |

| ~115 | C-4 (C-Br) |

| ~45 | -N(CH₃)₂ |

Interpretation:

-

Aromatic Carbons: The carbon atom attached to the N,N-dimethylamino group (C-1) is expected to be significantly shielded and appear around 150 ppm. Conversely, the carbon bearing the nitro group (C-2) will be deshielded, appearing at approximately 145 ppm. The carbon attached to the bromine atom (C-4) is predicted to be around 115 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts influenced by the combined electronic effects of the substituents.

-

N,N-dimethyl Carbons: The two methyl carbons are equivalent and will give rise to a single signal at approximately 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1520-1560 | Strong | Asymmetric NO₂ stretch |

| ~1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch (aromatic amine) |

| ~600-800 | Strong | C-Br stretch |

Interpretation:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[1][2][3] The presence of the aromatic ring will be confirmed by C=C stretching bands around 1600 and 1475 cm⁻¹. The C-N stretching of the aromatic amine will likely appear as a strong band around 1250 cm⁻¹. The C-Br stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 260/262 | Molecular ion peak (M⁺, M+2), due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |

| 245/247 | [M - CH₃]⁺ |

| 214/216 | [M - NO₂]⁺ |

| 184 | [M - Br]⁺ |

| 134 | [M - Br - NO₂]⁺ |

Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The two major peaks for the molecular ion will be at m/z 260 and 262, with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways would involve the loss of a methyl group ([M - CH₃]⁺), a nitro group ([M - NO₂]⁺), or a bromine atom ([M - Br]⁺).[4][5][6][7]

Experimental Protocols

Synthesis of 4-Bromo-N,N-dimethyl-2-nitroaniline:

A plausible synthetic route involves the N,N-dimethylation of 4-bromo-2-nitroaniline.

Caption: Synthetic pathway for 4-Bromo-N,N-dimethyl-2-nitroaniline.

Step-by-Step Protocol:

-

To a solution of 4-bromo-2-nitroaniline in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

Add dimethyl sulfate or methyl iodide dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-N,N-dimethyl-2-nitroaniline.

Spectroscopic Analysis Workflow:

Caption: Workflow for spectroscopic characterization.

Conclusion

The predicted spectroscopic data for 4-Bromo-N,N-dimethyl-2-nitroaniline, based on established principles and comparative analysis, provides a robust framework for the characterization of this important synthetic intermediate. The detailed interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols, offers a comprehensive resource for researchers in the field of organic synthesis and drug development. This guide underscores the power of spectroscopic methods in elucidating molecular structure with a high degree of confidence.

References

-

Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242–246. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 34(11), 1459–1464. [Link]

- Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline.

- Li, Y., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.

-

Loudon, G. M. (2022). Interpretation of IR Spectra. Docsity. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- LAP LAMBERT Academic Publishing. (n.d.).

- Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- University of California, Los Angeles. (n.d.).

- Wang, C., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Ke, Z., et al. (2020). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).

- BenchChem. (n.d.).

- LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.

-

Das, S., et al. (2014). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm, 16(30), 6957-6966. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

- LibreTexts Chemistry. (2020). 16.

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

- ResearchGate. (2020).

Sources

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline

In the fields of medicinal chemistry and materials science, the precise characterization of molecular architecture is a foundational requirement for innovation. 4-Bromo-N,N-dimethyl-2-nitroaniline is a polysubstituted aniline that serves as a valuable intermediate in the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds.[1][2] Its molecular framework, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, makes it a subject of interest for further chemical modification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[3] Specifically, Proton (¹H) NMR provides exquisitely detailed information regarding the chemical environment, connectivity, and relative number of protons within a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline, moving from theoretical prediction to practical data acquisition and interpretation. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this compound and its analogues.

Part 1: Molecular Structure and Theoretical ¹H NMR Spectral Analysis

A robust understanding of a molecule's ¹H NMR spectrum begins with a thorough analysis of its electronic structure. The substituents on the aniline ring—a strongly electron-donating N,N-dimethylamino group, a strongly electron-withdrawing nitro group, and an electronegative bromine atom—exert profound and predictable effects on the chemical shifts of the aromatic protons.

The structure and proton designations for 4-Bromo-N,N-dimethyl-2-nitroaniline are as follows:

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Part 3: Spectrum Interpretation and Structural Verification

With a high-quality spectrum in hand, the final step is to assign the observed signals to the molecular structure, thereby confirming its identity and purity.

-

Signal Assignment: The most downfield signal, a narrow doublet around 8.1 ppm, is unequivocally assigned to H-3 , confirming the powerful deshielding effect of the ortho-nitro group. The doublet of doublets observed between 7.4-7.6 ppm is assigned to H-5 , with its larger splitting corresponding to ortho coupling with H-6 and the smaller splitting to meta coupling with H-3. The most upfield aromatic signal, a doublet at ~7.0 ppm, is assigned to H-6 , consistent with the shielding from the ortho-amino group. The prominent singlet at ~2.8 ppm, integrating to six protons, is assigned to the two equivalent N-methyl groups .

-

Purity Assessment: The spectrum should be inspected for unexpected signals. Potential impurities could include the starting material, 4-bromo-2-nitroaniline, which would show a broad NH₂ signal and lack the N,N-dimethyl singlet. [4][5]Reagents from the methylation step, such as methyl iodide, if used, might also be present. [6]The absence of such signals, combined with correct integrations, provides strong evidence of the compound's high purity.

Conclusion

The ¹H NMR spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline is a distinct and information-rich fingerprint of its molecular structure. The well-resolved signals for the three unique aromatic protons and the N,N-dimethyl group, each with predictable chemical shifts and coupling patterns, allow for unambiguous structural confirmation. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently utilize ¹H NMR to verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]

-

Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-ethyl-3-methyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-N,N-dimethyl-2-nitroaniline

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-N,N-dimethyl-2-nitroaniline. As a polysubstituted aromatic compound, its ¹³C NMR spectrum presents a unique fingerprint resulting from the complex interplay of electronic and steric effects of its functional groups. This document outlines the theoretical principles governing the chemical shifts, provides a detailed prediction of the spectrum, describes a robust experimental protocol for data acquisition, and offers insights into spectral interpretation. The guide is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the unambiguous structural verification of this and related molecules.

Introduction: The Structural Significance of 4-Bromo-N,N-dimethyl-2-nitroaniline

4-Bromo-N,N-dimethyl-2-nitroaniline is a substituted aniline derivative incorporating three distinct functional groups on a benzene ring: a bromine atom, a nitro group, and a dimethylamino group. Each substituent imparts specific electronic properties that are crucial for its chemical reactivity and potential applications, for instance, as a synthetic intermediate in the development of dyes or pharmaceutical agents[1].

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides direct information about the carbon skeleton by resolving magnetically distinct carbon nuclei into a series of signals, or resonances. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making ¹³C NMR a powerful technique for confirming substitution patterns on aromatic rings. This guide delves into the predictive analysis and practical acquisition of the ¹³C NMR spectrum for the title compound.

Theoretical Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum of 4-Bromo-N,N-dimethyl-2-nitroaniline are governed by the cumulative influence of the bromo, nitro, and dimethylamino substituents. Understanding these individual effects is key to accurately predicting and assigning the spectrum.

-

N,N-dimethylamino Group (-N(CH₃)₂): This is a powerful electron-donating group (EDG) through resonance (a +R effect) and weakly electron-withdrawing through induction (-I effect). The strong resonance effect significantly increases electron density at the ortho and para positions. This increased shielding causes the corresponding carbon signals to shift upfield (to a lower ppm value) compared to unsubstituted benzene (δ ≈ 128.5 ppm).[2] The ipso-carbon (the carbon directly attached to the nitrogen) is strongly deshielded and shifted downfield.[3]

-

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group (EWG) through both strong resonance (-R effect) and inductive (-I effect) mechanisms. It substantially decreases electron density at the ortho and para positions, causing a significant downfield (deshielding) shift for the para-carbon.[4] Interestingly, the ortho-carbon often experiences a slight shielding effect due to complex electronic and steric factors, a phenomenon that defies simple resonance arguments but is well-documented.[5] The ipso-carbon is also strongly deshielded.

-

Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electron-withdrawing inductively (-I effect) but electron-donating through resonance (+R effect). For bromine, the inductive effect is dominant. It causes a moderate deshielding of most ring carbons. The most pronounced effect is a slight shielding of the ipso-carbon relative to benzene, an anomaly known as the "heavy atom effect."

The final chemical shift of each carbon in 4-Bromo-N,N-dimethyl-2-nitroaniline is a result of the non-additive combination of these effects, further complicated by steric interactions between the adjacent bulky -N(CH₃)₂ and -NO₂ groups.

Predicted ¹³C NMR Spectrum

A precise prediction of the ¹³C NMR spectrum requires the synthesis of data from analogous compounds and the application of substituent chemical shift (SCS) principles. Given the lack of a directly published spectrum, the following analysis is based on data from N,N-dimethylaniline[6], 4-bromoaniline, and 4-bromo-2-nitroaniline[7].

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of 4-Bromo-N,N-dimethyl-2-nitroaniline are numbered as shown in the diagram below.

Caption: Molecular structure of 4-Bromo-N,N-dimethyl-2-nitroaniline with IUPAC numbering.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-Bromo-N,N-dimethyl-2-nitroaniline, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 | 148 - 152 | Ipso-carbon to the strong electron-donating -N(CH₃)₂ group. Expected to be significantly downfield. |

| C2 | 138 - 142 | Ipso-carbon to the electron-withdrawing -NO₂ group and ortho to the -N(CH₃)₂ group. Strong deshielding is expected. |

| C3 | 126 - 130 | Meta to -N(CH₃)₂, ortho to -NO₂, and ortho to -Br. Complex effects lead to a shift in the standard aromatic region. |

| C4 | 110 - 114 | Ipso-carbon to the -Br group. The heavy atom effect causes an upfield shift relative to other halogenated carbons. |

| C5 | 133 - 137 | Para to the -NO₂ group, leading to significant deshielding. Also meta to the -Br. |

| C6 | 118 - 122 | Para to the -Br group and ortho to the electron-donating -N(CH₃)₂ group, resulting in a net shielding effect. |

| C7 (-N(CH₃)₂) | 44 - 48 | Typical range for methyl carbons on a dimethylaniline moiety. |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of 4-Bromo-N,N-dimethyl-2-nitroaniline directly into a clean, dry vial.

-